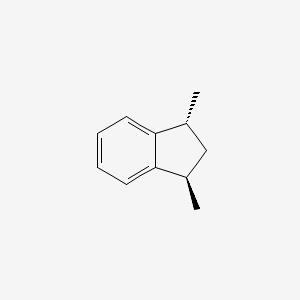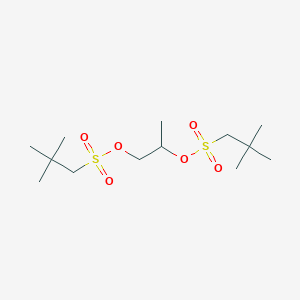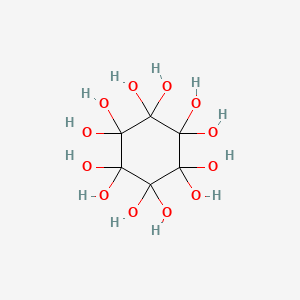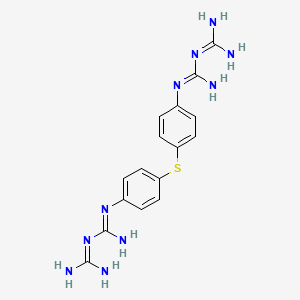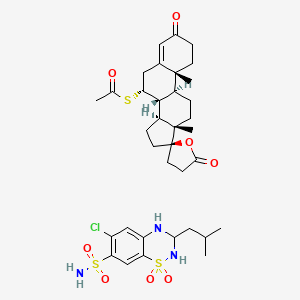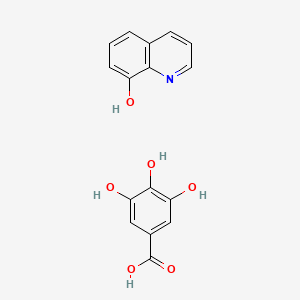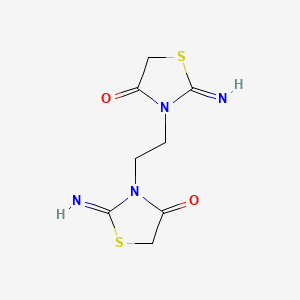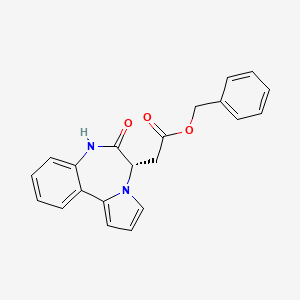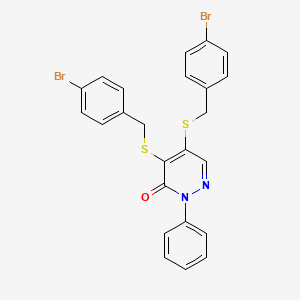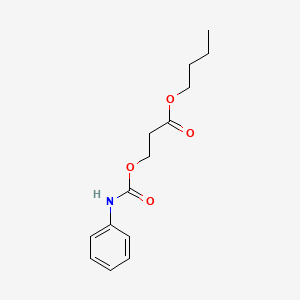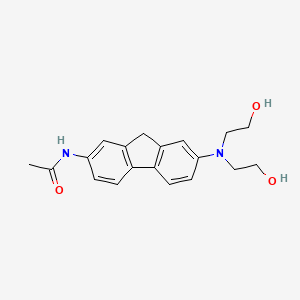
N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide: is a complex organic compound that features a fluorenyl group substituted with bis(2-hydroxyethyl)amino and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 7-amino-9H-fluorene with diethanolamine under controlled conditions to form the bis(2-hydroxyethyl)amino derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves careful control of reaction parameters to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylamines .
Scientific Research Applications
Chemistry: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its fluorenyl group, which exhibits strong fluorescence properties. It is also investigated for its interactions with biomolecules .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is evaluated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, while the bis(2-hydroxyethyl)amino and acetamide functionalities can form hydrogen bonds with proteins. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Used in the synthesis of chelating agents and as a cross-linking agent.
2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide: A related compound with similar functional groups.
Uniqueness: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is unique due to its fluorenyl core, which imparts distinct fluorescence properties and potential for DNA intercalation. This makes it particularly valuable in applications requiring fluorescent labeling and molecular recognition .
Properties
CAS No. |
6583-96-6 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[7-[bis(2-hydroxyethyl)amino]-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(24)20-16-2-4-18-14(11-16)10-15-12-17(3-5-19(15)18)21(6-8-22)7-9-23/h2-5,11-12,22-23H,6-10H2,1H3,(H,20,24) |
InChI Key |
AJCMLFDCKWGHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



